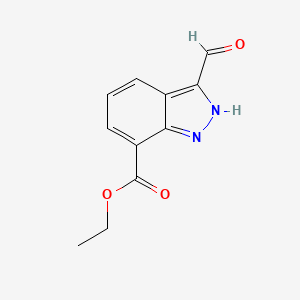

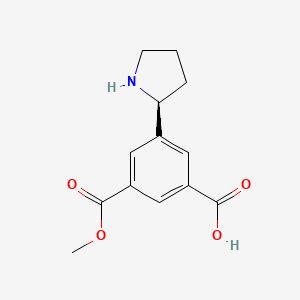

![molecular formula C10H16N5O13P3 B12820735 [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

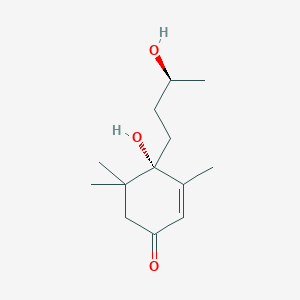

Adenosine triphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. Adenosine triphosphate is composed of three main structures: the nitrogenous base adenine, the sugar ribose, and a chain of three phosphate groups bound to ribose .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adenosine triphosphate can be synthesized through various biochemical pathways. One common method involves the phosphorylation of adenosine diphosphate using inorganic phosphate in the presence of enzymes such as adenosine kinase and polyphosphate kinases . This process can be carried out in vitro using a multi-enzyme cascade system, which combines adenosine and inorganic polyphosphate as key substrates .

Industrial Production Methods: On an industrial scale, adenosine triphosphate is typically produced using living yeast cells. This method involves the fermentation of glucose by yeast cells, which generates adenosine triphosphate as a byproduct. The adenosine triphosphate is then extracted and purified for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Adenosine triphosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. Hydrolysis of adenosine triphosphate involves the breaking of the phosphate bonds, releasing energy and converting adenosine triphosphate to adenosine diphosphate or adenosine monophosphate .

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is catalyzed by enzymes such as ATPases.

Phosphorylation: Enzymes like kinases transfer phosphate groups from adenosine triphosphate to other molecules.

Dephosphorylation: Phosphatases remove phosphate groups from molecules, converting adenosine triphosphate to adenosine diphosphate or adenosine monophosphate.

Major Products:

- Adenosine diphosphate (ADP)

- Adenosine monophosphate (AMP)

- Inorganic phosphate (Pi)

Applications De Recherche Scientifique

Adenosine triphosphate has a wide range of applications in scientific research:

- Biochemistry: It is used to study energy transfer and metabolic processes within cells.

- Molecular Biology: Adenosine triphosphate is essential for DNA and RNA synthesis, as it provides the necessary energy for polymerase reactions .

- Medicine: It is used in treatments for conditions such as heart disease and cancer. Adenosine triphosphate has been shown to reduce neuropathic pain and improve wound healing .

- Industry: Adenosine triphosphate is used in various biotechnological applications, including enzyme-catalyzed reactions and as a component in skincare products to enhance skin radiance .

Mécanisme D'action

This transfer is carried out by special enzymes that couple the release of energy from adenosine triphosphate to cellular activities that require energy . The molecular targets of adenosine triphosphate include various enzymes and proteins involved in cellular metabolism, signal transduction, and muscle contraction .

Comparaison Avec Des Composés Similaires

- Adenosine diphosphate (ADP)

- Adenosine monophosphate (AMP)

- Cyclic adenosine monophosphate (cAMP)

Comparison: Adenosine triphosphate is unique in its ability to store and transport chemical energy within cells. While adenosine diphosphate and adenosine monophosphate are also involved in energy transfer, they contain fewer phosphate groups and thus store less energy. Cyclic adenosine monophosphate, on the other hand, is primarily involved in signal transduction rather than energy transfer .

Adenosine triphosphate’s role as the primary energy carrier in cells makes it indispensable for a wide range of biological processes, setting it apart from its related compounds.

Propriétés

Formule moléculaire |

C10H16N5O13P3 |

|---|---|

Poids moléculaire |

507.18 g/mol |

Nom IUPAC |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6?,7+,10-/m1/s1 |

Clé InChI |

ZKHQWZAMYRWXGA-HMEJCUHCSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

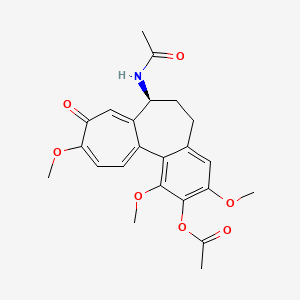

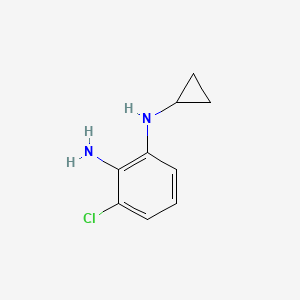

![1-Methyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12820734.png)

![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)